molecular formula C8H9F2N B3237080 N-ethyl-2,6-difluoroaniline CAS No. 13800-03-8

N-ethyl-2,6-difluoroaniline

Cat. No.: B3237080
CAS No.: 13800-03-8
M. Wt: 157.16 g/mol
InChI Key: AGBOLUHHTNPORL-UHFFFAOYSA-N
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Description

N-ethyl-2,6-difluoroaniline is an organic compound with the molecular formula C8H9F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with two fluorine atoms at the 2 and 6 positions, and an ethyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-2,6-difluoroaniline can be synthesized through several methods. One common approach involves the fluorination of 2,6-dichlorobenzonitrile to produce 2,6-difluorobenzonitrile, followed by partial hydrolysis to obtain 2,6-difluorobenzamide. This intermediate is then converted to 2,6-difluoroaniline via the Hofmann reaction .

Another method involves the partial fluorine exchange of 1,2,3-trichlorobenzene to produce a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. The desired product, 2,6-difluoroaniline, is obtained through amination and separation of the isomeric mixture .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,6-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like chloroform or ethyl acetate .

Major Products Formed

Major products formed from these reactions include nitroso compounds, substituted anilines, and various fluorinated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Scientific Research Applications

N-ethyl-2,6-difluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2,6-difluoroaniline involves its interaction with molecular targets through its fluorinated and ethyl groups. These interactions can alter the chemical properties of the compound, such as its reactivity, stability, and lipophilicity. The presence of fluorine atoms can enhance the compound’s oxidative stability and modulate its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-2,6-difluoroaniline include:

Uniqueness

This compound is unique due to the presence of both ethyl and fluorine substituents, which impart distinct chemical and physical properties. The ethyl group increases the compound’s lipophilicity, while the fluorine atoms enhance its stability and reactivity. These features make it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds .

Properties

IUPAC Name

N-ethyl-2,6-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBOLUHHTNPORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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